molecular formula C11H9NO3 B3043782 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate CAS No. 92089-52-6

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate

Cat. No.: B3043782
CAS No.: 92089-52-6
M. Wt: 203.19 g/mol
InChI Key: OACNZAJFAFMLQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate is a zwitterionic compound that features a pyridinium ring substituted with two methyl groups at positions 3 and 5, and a cyclobutene ring with two keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate typically involves the reaction of 2-substituted 1,3-bis(dimethylamino)-trimethinium salts with malononitrile or ethyl 2-cyanoacetate in the presence of triethylamine in ethanol at reflux . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The pyridinium ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridinium compounds.

Scientific Research Applications

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate is unique due to its zwitterionic nature, which imparts distinct solubility and reactivity characteristics. Its combination of a pyridinium ring and a cyclobutene ring with keto groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-(3,5-dimethylpyridin-1-ium-1-yl)-3,4-dioxocyclobuten-1-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-3-7(2)5-12(4-6)8-9(13)11(15)10(8)14/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACNZAJFAFMLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C2=C(C(=O)C2=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 3
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 4
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 5
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate
Reactant of Route 6
Reactant of Route 6
2-(3,5-Dimethylpyridinium-1-yl)-3,4-dioxocyclobut-1-en-1-olate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.